N-cyclohexyl-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide typically involves the formation of the oxadiazole ring followed by the attachment of the phenoxy and acetamide groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the oxadiazole ring . The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The phenoxy and acetamide groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
N-cyclohexyl-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer, antidiabetic, and anticonvulsant agent.
Material Science: It can be used as a high-energy material due to its favorable oxygen balance and positive heat of formation.
Biological Research: The compound’s ability to inhibit specific enzymes makes it a valuable tool in studying biochemical pathways.
Industrial Applications: It can be utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives such as:
- N-[3-(5-cyclohexyl-[1,3,4]oxadiazol-2-yl)-phenyl]-2-(1H-indol-3-yl)-acetamide
- 3,5-dichloro-N-[3-(5-cyclohexyl-[1,3,4]oxadiazol-2-yl)-phenyl]-benzenesulphonamide
Uniqueness
N-cyclohexyl-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the oxadiazole ring with phenoxy and acetamide groups enhances its stability and reactivity, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-cyclohexyl-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c26-20(23-18-9-5-2-6-10-18)15-27-19-13-11-17(12-14-19)22-24-21(25-28-22)16-7-3-1-4-8-16/h1,3-4,7-8,11-14,18H,2,5-6,9-10,15H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJVWNRPSZMGPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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